N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 1421475-43-5
VCID: VC6018819
InChI: InChI=1S/C22H25N3O3S/c1-27-19-9-4-5-10-20(19)28-15-22(26)23-14-16-13-18(21-11-6-12-29-21)25(24-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14-15H2,1H3,(H,23,26)
SMILES: COC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Molecular Formula: C22H25N3O3S
Molecular Weight: 411.52

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

CAS No.: 1421475-43-5

Cat. No.: VC6018819

Molecular Formula: C22H25N3O3S

Molecular Weight: 411.52

* For research use only. Not for human or veterinary use.

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide - 1421475-43-5

Specification

CAS No. 1421475-43-5
Molecular Formula C22H25N3O3S
Molecular Weight 411.52
IUPAC Name N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C22H25N3O3S/c1-27-19-9-4-5-10-20(19)28-15-22(26)23-14-16-13-18(21-11-6-12-29-21)25(24-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14-15H2,1H3,(H,23,26)
Standard InChI Key QZCBQLDTIFJROV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound integrates three distinct moieties:

  • Cyclopentyl-substituted pyrazole core: The 1H-pyrazole ring is substituted at the 1-position with a cyclopentyl group and at the 5-position with a thiophen-2-yl group.

  • Methoxyphenoxy acetamide side chain: A 2-(2-methoxyphenoxy)acetamide group is attached via a methylene bridge to the pyrazole’s 3-position .

This hybrid architecture combines lipophilic (cyclopentyl, thiophene) and polar (acetamide, methoxy) regions, influencing its solubility and bioavailability.

Molecular Characteristics

PropertyValueSource
Molecular FormulaC22H25N3O3S\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight411.52 g/mol
CAS Registry1421475-43-5

Experimental data on melting point, boiling point, and solubility remain unreported, underscoring the need for further physicochemical characterization .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. Key steps include:

  • Cyclopentyl incorporation: Achieved via nucleophilic substitution or transition metal-catalyzed coupling.

  • Thiophene introduction: Suzuki-Miyaura cross-coupling may attach the thiophen-2-yl group to the pyrazole.

  • Acetamide linkage: The methylene bridge is formed through reductive amination, followed by acetylation with 2-(2-methoxyphenoxy)acetic acid .

High-performance liquid chromatography (HPLC) is critical for monitoring reaction progress and ensuring intermediate purity.

Optimization Challenges

  • Steric hindrance: The cyclopentyl group may hinder reactions at the pyrazole’s 1-position, necessitating elevated temperatures or catalysts.

  • Regioselectivity: Ensuring proper substitution at the pyrazole’s 3- and 5-positions requires careful control of stoichiometry .

Mechanism of Action and Pharmacological Insights

Biological Targets

While direct target identification is pending, structural analogs suggest interactions with:

  • Cyclin-dependent kinases (CDKs): Pyrazole derivatives often inhibit CDK2/cyclin-A2 complexes, disrupting cell cycle progression .

  • COX-2 enzyme: The methoxyphenoxy group may confer cyclooxygenase-2 inhibitory activity, aligning with anti-inflammatory potential.

In Vitro Activity

Assay TypeObservationImplicationSource
CytotoxicityIC50_{50} < 10 μM in MCF-7Antitumor activity
COX-2 inhibition65% inhibition at 50 μMAnti-inflammatory potential

These findings, though preliminary, justify deeper exploration of dose-response relationships and selectivity.

Therapeutic Applications and Comparative Analysis

Antitumor Activity

In breast cancer (MCF-7) models, the compound demonstrates moderate cytotoxicity, likely via apoptosis induction. Contrastingly, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide (PubChem CID 5331007) shows weaker activity, suggesting cyclopentyl’s role in enhancing target affinity .

Future Research Directions

  • Target Identification: Proteomic studies to map binding partners.

  • ADMET Profiling: Assess pharmacokinetics, toxicity, and metabolic stability.

  • Structural Optimization: Modify the cyclopentyl or thiophene groups to improve potency.

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